

An In-depth Technical Guide to the Pharmacokinetics of Cinacalcet

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Compound of Interest

Compound Name: Cinacalcet C3

Cat. No.: B15575834

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Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

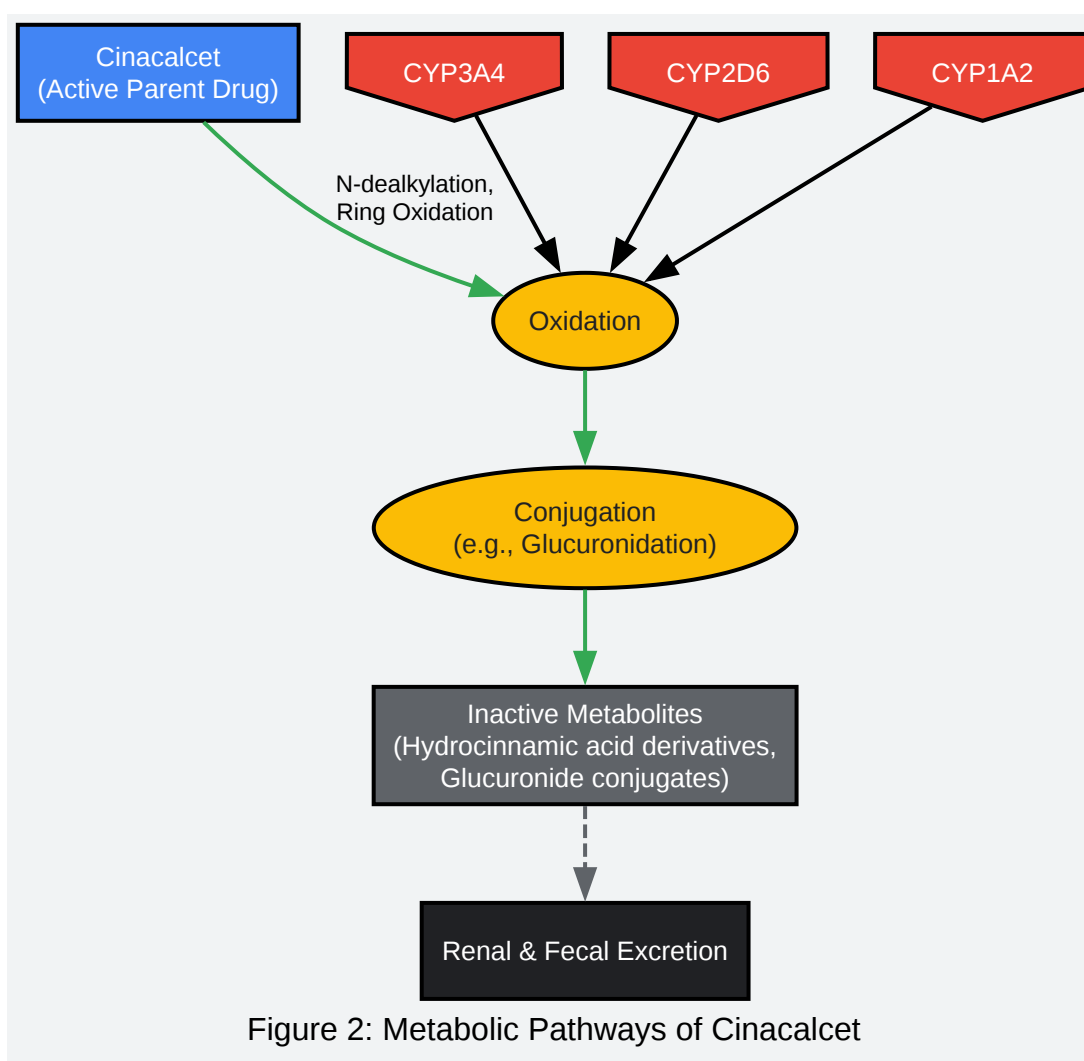
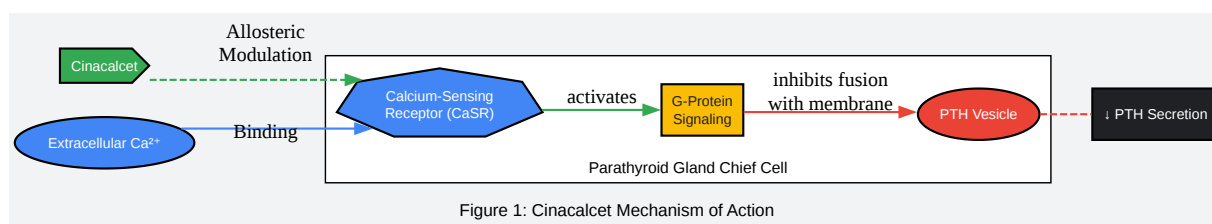
Introduction

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] By increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, cinacalcet effectively reduces the synthesis and secretion of parathyroid hormone (PTH).[2][3] This mechanism of action leads to a concomitant decrease in serum calcium and phosphorus levels.[4] Consequently, cinacalcet is indicated for the treatment of secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD) on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[1][5] Understanding the pharmacokinetic profile of cinacalcet is critical for its safe and effective use, particularly concerning dose titration, management of drug-drug interactions, and use in special populations.

Mechanism of Action Signaling Pathway

Cinacalcet binds to the transmembrane domain of the CaSR, a G-protein coupled receptor.[2] This allosteric binding enhances the receptor's sensitivity to circulating calcium ions, meaning the receptor is activated at lower calcium concentrations. This heightened activation triggers downstream intracellular signaling pathways (e.g., Phospholipase C-Inositol triphosphate-

diacylglycerol pathway), which increases intracellular calcium mobilization and ultimately inhibits the synthesis and release of PTH from the parathyroid chief cells.[2]



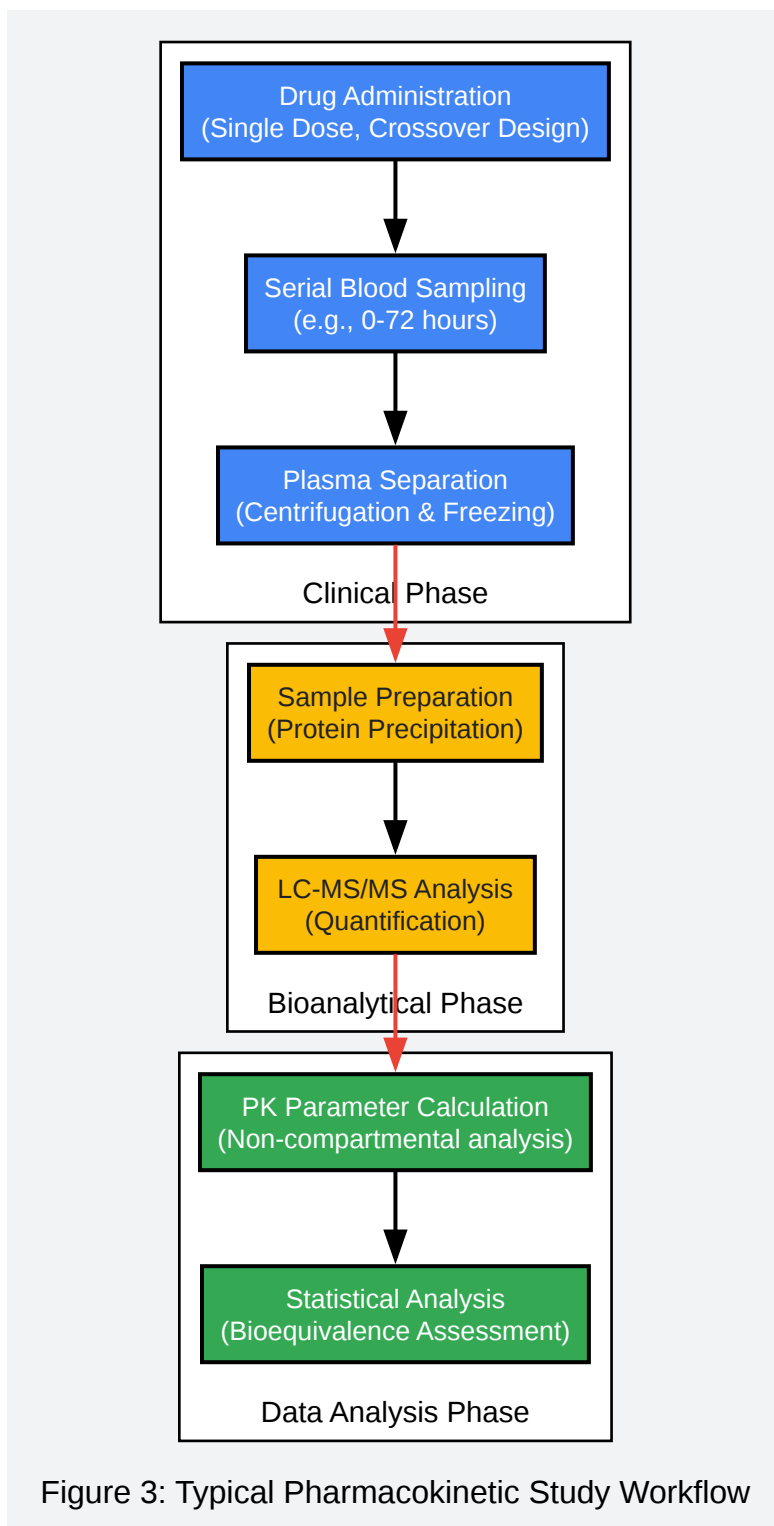


Figure 3: Typical Pharmacokinetic Study Workflow

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